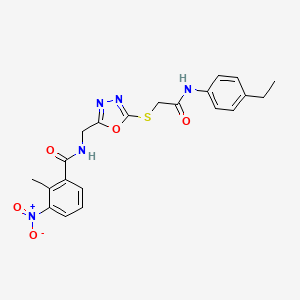

N-((5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

Description

N-((5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a structurally complex small molecule characterized by a 1,3,4-oxadiazole core substituted with a 4-ethylphenylamino-thioacetamide moiety and a 2-methyl-3-nitrobenzamide group. The 1,3,4-oxadiazole scaffold is well-documented for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug design .

Properties

IUPAC Name |

N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O5S/c1-3-14-7-9-15(10-8-14)23-18(27)12-32-21-25-24-19(31-21)11-22-20(28)16-5-4-6-17(13(16)2)26(29)30/h4-10H,3,11-12H2,1-2H3,(H,22,28)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZKENZNHRBAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by relevant case studies and research findings.

The synthesis of this compound typically involves several steps starting from readily available precursors. A common synthetic route includes:

- Formation of the Thiadiazole Ring : The reaction of 4-ethylphenylamine with ethyl chloroacetate forms an intermediate.

- Thiosemicarbazide Reaction : This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring.

- Coupling with Benzoyl Chloride : The final step involves coupling the thiadiazole intermediate with 3-methoxybenzoyl chloride under suitable conditions to yield the target compound.

The compound's structure includes a thiadiazole ring, which is crucial for its biological activity due to its ability to interact with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins involved in cell proliferation and survival. Key mechanisms include:

- Inhibition of Cell Proliferation : The compound has shown potential anticancer properties by inhibiting enzymes that promote cell division.

- Antimicrobial Activity : It disrupts the integrity of microbial cell membranes, leading to cell death.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole and thiadiazole exhibit significant anticancer activity. For instance:

-

Cell Line Studies : Compounds similar to N-(5-(2-(4-ethylanilino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide have been tested against various human cancer cell lines, including HepG2 (liver) and MCF7 (breast). These studies revealed that certain derivatives could induce apoptosis and arrest the cell cycle at submicromolar concentrations .

Compound Cell Line IC50 (µM) Mechanism 1 HepG2 5.0 Apoptosis induction 2 MCF7 6.5 Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising results against bacterial strains. For example, derivatives have been evaluated for their activity against Mycobacterium tuberculosis, demonstrating effectiveness in inhibiting growth in resistant strains .

Case Studies

- Study on Oxadiazole Derivatives : A study reported the synthesis and evaluation of oxadiazole derivatives that exhibited significant anti-proliferative activity against liver and breast cancer cell lines while sparing normal fibroblasts . The mechanism involved upregulation of p53 and caspase 3.

- Thiadiazole Derivative Study : Another investigation highlighted a thiadiazole derivative that showed remarkable selectivity against cancer cells with IC50 values lower than conventional chemotherapeutics like doxorubicin .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a valuable building block for the synthesis of more complex molecules and as a reagent in organic synthesis. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.

2. Antimicrobial Activity

- Efficacy Against Microbial Strains : Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

3. Anticancer Properties

- Cytotoxicity Studies : Numerous studies have reported the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating promising potency.

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit specific enzymes involved in cell proliferation and survival. Additionally, it may induce apoptosis in cancer cells, contributing to its therapeutic potential.

Case Study 1: Anticancer Activity Evaluation

A study conducted on the cytotoxic effects of N-((5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide revealed that the compound induced apoptosis in MCF-7 cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, demonstrating a dose-dependent response with an IC50 value of 15 μM.

Case Study 2: Antimicrobial Efficacy

In another research project focusing on antimicrobial properties, this compound was tested against several microbial strains including Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against these pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole/Thiadiazole Cores

The compound’s oxadiazole ring distinguishes it from thiadiazole-containing analogues, such as N-[5-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide (3d) . Replacing the oxadiazole oxygen with sulfur (thiadiazole) alters electronic properties and binding affinities. For example:

- 3d exhibits a melting point of 250°C (with decomposition) and a synthesis yield of 79%, compared to oxadiazole derivatives in (e.g., compound 8 , m.p. 315.5°C, 91% yield).

Functional Group Contributions

- 4-Ethylphenyl Substituent : This group is recurrent in bioactive compounds (e.g., iCRT3 in and VUAA1 in ). In molecular docking studies (), the 4-ethylphenyl moiety facilitates hydrogen bonding with residues like Leu631 and Arg634 in MPXV DNA polymerase, critical for antiviral activity.

- Thioacetamide Linkage : The -(thio)acetamide bridge in the main compound is structurally analogous to derivatives in (e.g., N-(2-ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide ). This linkage enhances conformational flexibility and sulfur-mediated hydrophobic interactions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Catalyst/Reagent Selection : Use coupling agents (e.g., EDC/HOBt) for amide bond formation and bases (e.g., K₂CO₃) for nucleophilic substitutions to enhance reaction efficiency .

- Reaction Conditions : Control temperature (e.g., reflux in dry acetone) and solvent polarity to minimize side reactions. For example, anhydrous conditions reduce hydrolysis of reactive intermediates .

- Stepwise Purification : Employ column chromatography post-synthesis, followed by recrystallization (e.g., ethanol) to isolate high-purity product .

Q. What characterization techniques are essential to confirm the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl, nitro groups) and confirm regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and detect isotopic patterns (e.g., chlorine/bromine if present) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Q. How can preliminary biological activity assays be designed to evaluate its therapeutic potential?

- Methodological Answer :

- In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays. For example, measure IC₅₀ values to assess inhibitory potency .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selective toxicity .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .

Advanced Research Questions

Q. How can contradictory data on substituent effects (e.g., electron-withdrawing vs. donating groups) be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., Hammett σ values) and correlate with experimental bioactivity .

- Orthogonal Assays : Validate results using multiple assays (e.g., enzymatic inhibition + cellular uptake studies) to distinguish steric vs. electronic effects .

- Meta-Analysis : Compare datasets from analogs (e.g., 4-ethylphenyl vs. 4-bromophenyl derivatives) to identify trends in substituent contributions .

Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., ATP-binding pockets in kinases) .

- Mutagenesis Studies : Engineer protein mutants (e.g., alanine scanning) to identify critical residues for binding .

- Kinetic Analysis : Determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How can researchers address stability issues during long-term storage or under experimental conditions?

- Methodological Answer :

- Degradation Profiling : Use accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .

- Formulation Optimization : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in inert atmospheres (argon) to prevent oxidation .

- pH-Dependent Stability : Conduct UV-Vis spectroscopy in buffers (pH 3–9) to assess hydrolytic susceptibility of labile groups (e.g., nitrobenzamide) .

Q. What experimental designs are recommended to explore synergistic effects with other therapeutics?

- Methodological Answer :

- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergism/antagonism in drug combinations (e.g., with cisplatin in cancer models) .

- Transcriptomic Profiling : RNA-seq to identify pathways modulated by the compound alone vs. in combination .

- In Vivo Efficacy : Test in xenograft models with co-administered drugs, monitoring tumor volume and biomarker expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.